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Compound of Interest

Compound Name: HIV Protease Substrate IV

Cat. No.: B162301 Get Quote

This guide provides a comprehensive overview of the mechanism, quantitative data, and

experimental protocols for HIV Protease Substrate IV, a tool for researchers, scientists, and

drug development professionals studying HIV-1 protease. This substrate is available in two

principal forms: a chromogenic version and a fluorogenic version based on Förster Resonance

Energy Transfer (FRET).

Core Mechanism and Chemical Composition
HIV Protease Substrate IV is a synthetic peptide designed to mimic a natural cleavage site of

the HIV-1 protease, an enzyme essential for the viral life cycle. The core peptide sequence is

H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂. The key to its function lies in the cleavage

of the peptide bond between the norleucine (Nle) and the p-nitro-phenylalanine (Phe(NO₂))

residues by the HIV-1 protease.

Chromogenic Substrate
The basic form of HIV Protease Substrate IV acts as a chromogenic substrate. The hydrolysis

of the peptide bond by HIV-1 protease separates the p-nitro-phenylalanine residue from the

rest of the peptide. This cleavage event leads to a detectable change in absorbance, typically

monitored around 300 nm, allowing for a spectrophotometric assay of the enzyme's activity.

Fluorogenic (FRET) Substrate: Anthranilyl-HIV Protease
Substrate IV
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For enhanced sensitivity, a fluorogenic version is utilized, commonly referred to as Anthranilyl-

HIV Protease Substrate IV. In this variant, an anthraniloyl (2-aminobenzoyl or Abz) group is

attached to the N-terminus of the peptide. This creates a FRET pair:

Fluorophore (Donor): The Anthraniloyl (Abz) group.

Quencher (Acceptor): The p-nitro-phenylalanine (Phe(NO₂)) residue.

In the intact peptide, the close proximity of the Abz and Phe(NO₂) groups (within 1-10 nm)

allows for FRET to occur. The energy from the excited Abz fluorophore is transferred non-

radiatively to the Phe(NO₂) quencher, effectively suppressing the fluorescence emission of the

Abz group. When HIV-1 protease cleaves the peptide at the Nle-Phe(NO₂) bond, the

fluorophore and quencher are separated. This separation disrupts FRET, leading to a

significant increase in the fluorescence intensity of the Abz group, which can be monitored to

quantify enzyme activity.

Data Presentation
The following table summarizes the quantitative data for both the chromogenic and fluorogenic

(FRET) versions of HIV Protease Substrate IV.
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Parameter Chromogenic Substrate
Fluorogenic (Anthranilyl)
FRET Substrate

Peptide Sequence
H-Lys-Ala-Arg-Val-Nle-p-nitro-

Phe-Glu-Ala-Nle-NH₂

Abz-Lys-Ala-Arg-Val-Nle-p-

nitro-Phe-Glu-Ala-Nle-NH₂

Molecular Formula C₄₉H₈₃N₁₅O₁₃ C₅₆H₈₈N₁₆O₁₄

Molecular Weight ~1090.29 g/mol ~1209.4 g/mol

Cleavage Site Nle - Phe(NO₂) Nle - Phe(NO₂)

Detection Method
Spectrophotometry

(Absorbance)

Fluorometry (Fluorescence

Intensity)

Wavelengths
Decrease in Absorbance at

~300 nm

Excitation: ~320-340 nm,

Emission: ~420-425 nm

Michaelis Constant (Kₘ) 128.6 ± 1.0 µM

Not explicitly reported;

expected to be in a similar µM

range as the chromogenic

version. For a similar substrate

(Lys-Ala-Arg-Val-LeuNph-Glu-

Ala-Met), the Kₘ is 22 µM[1].

Catalytic Constant (kcat) 1.067 ± 0.003 s⁻¹

Not explicitly reported. For a

similar substrate (Lys-Ala-Arg-

Val-LeuNph-Glu-Ala-Met), the

kcat is 20 s⁻¹[1].

Catalytic Efficiency (kcat/Kₘ) ~8.3 x 10³ M⁻¹s⁻¹
Expected to be high, enabling

sensitive detection.
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FRET Mechanism of Anthranilyl-HIV Protease Substrate IV
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Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate IV.
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Experimental Workflow for HIV Protease FRET Assay
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Caption: General experimental workflow for a FRET-based HIV protease assay.

Experimental Protocols
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Protocol 1: Fluorogenic (FRET) Assay for HIV-1 Protease
Activity
This protocol is adapted for Anthranilyl-HIV Protease Substrate IV and is suitable for

determining kinetic parameters and screening for inhibitors.

Materials:

Anthranilyl-HIV Protease Substrate IV

Recombinant HIV-1 Protease

Assay Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol

DMSO (for dissolving substrate and inhibitors)

96-well black microplate

Fluorescence microplate reader with temperature control

Procedure:

Reagent Preparation:

Prepare a stock solution of the FRET substrate (e.g., 1-2 mM in DMSO).

Dilute the HIV-1 protease stock solution to the desired final concentration (e.g., 20-70 nM)

in cold assay buffer just before use.

Prepare serial dilutions of test inhibitors in DMSO.

Assay Setup:

In a 96-well plate, add 98 µL of assay buffer to each well.

For inhibitor screening, add 2 µL of the inhibitor dilution (or DMSO for control) to the

appropriate wells.
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Pre-incubate the plate at 37°C for 5 minutes.

Reaction Initiation:

Initiate the reaction by adding 90 µL of the FRET substrate (diluted in assay buffer to the

desired final concentration, e.g., 10-70 µM) to each well.

Immediately place the plate in the microplate reader.

Data Acquisition:

Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 5-10

minutes) at 37°C. Use an excitation wavelength of approximately 340 nm and an emission

wavelength of approximately 425 nm.

Data Analysis:

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence

versus time plot.

For kinetic parameter determination, plot V₀ against various substrate concentrations and

fit the data to the Michaelis-Menten equation to determine Kₘ and kcat.

For inhibitor analysis, plot V₀ against inhibitor concentration to determine IC₅₀ or Kᵢ values.

Protocol 2: Chromogenic Assay for HIV-1 Protease
Activity
This protocol is for the non-fluorogenic version of HIV Protease Substrate IV.

Materials:

HIV Protease Substrate IV (H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂)

Recombinant HIV-1 Protease

Assay Buffer: e.g., 100 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.
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UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading at 300 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or

assay buffer).

Prepare a working solution of HIV-1 protease in assay buffer.

Assay Setup:

Add the assay buffer and substrate solution to the wells or cuvettes to the desired final

volume and concentration.

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

Reaction Initiation:

Initiate the reaction by adding the HIV-1 protease solution.

Data Acquisition:

Monitor the decrease in absorbance at 300 nm over time. The rate of decrease is

proportional to the rate of substrate hydrolysis.

Data Analysis:

Calculate the initial reaction velocity from the linear phase of the absorbance vs. time plot.

Determine kinetic parameters (Kₘ and kcat) by measuring the initial velocities at varying

substrate concentrations and fitting the data to the Michaelis-Menten equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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